Cas no 608-41-3 (2-Hydroxy-3-methyl-butanedioic Acid)

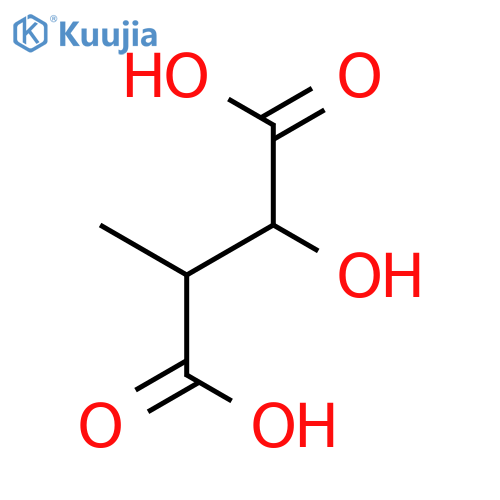

608-41-3 structure

商品名:2-Hydroxy-3-methyl-butanedioic Acid

2-Hydroxy-3-methyl-butanedioic Acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-3-methylbutanedioic acid

- (R,S)-beta-Methylmalic acid

- (R,S)-b-Methylmalic acid

- β-Methylmalate

- β-Methylmalic acid

- (±)-2-Hydroxy-3-methylbutandioic acid

- 2-Hydroxy-3-methylsuccinic acid

- EN300-1248253

- MFCD19228449

- 3-Methylmalic acid(2-)

- NPYQJIHHTGFBLN-UHFFFAOYSA-N

- CHEBI:25312

- 2-hydroxy-3-methylsuccinate

- 3-Methylmalic acid, >=95.0% (HPLC)

- 2-hydroxy-3-methylbutanedioicacid

- beta-methylmalate(2-)

- AKOS006377846

- Q27109877

- CS-0225754

- 3-methylmalate

- b-Methylmalate(2-)

- 2-Hydroxy-3-methyl-butanedioic Acid

- SCHEMBL596740

- Butanedioic acid, 2-hydroxy-3-methyl-

- 3-methylmalic acid

- 608-41-3

- DTXSID80976274

- b-Methylmalic acid(2-)

- beta-Methylmalate

- beta-Methylmalic acid(2-)

-

- MDL: MFCD19228449

- インチ: InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)

- InChIKey: NPYQJIHHTGFBLN-UHFFFAOYSA-N

- ほほえんだ: CC(C(C(=O)O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 148.03714

- どういたいしつりょう: 148.03717335g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 94.8Ų

じっけんとくせい

- PSA: 94.83

2-Hydroxy-3-methyl-butanedioic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1248253-50mg |

2-hydroxy-3-methylbutanedioic acid |

608-41-3 | 95.0% | 50mg |

$218.0 | 2023-10-02 | |

| Enamine | EN300-1248253-10.0g |

2-hydroxy-3-methylbutanedioic acid |

608-41-3 | 95% | 10g |

$4052.0 | 2023-06-08 | |

| Enamine | EN300-1248253-0.5g |

2-hydroxy-3-methylbutanedioic acid |

608-41-3 | 95% | 0.5g |

$735.0 | 2023-06-08 | |

| 1PlusChem | 1P00VV54-1g |

Butanedioic acid, 2-hydroxy-3-methyl- |

608-41-3 | 95% | 1g |

$1228.00 | 2024-04-22 | |

| Aaron | AR00VVDG-100mg |

Butanedioic acid, 2-hydroxy-3-methyl- |

608-41-3 | 95% | 100mg |

$474.00 | 2025-02-14 | |

| Aaron | AR00VVDG-5g |

Butanedioic acid, 2-hydroxy-3-methyl- |

608-41-3 | 95% | 5g |

$3782.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296424-250mg |

2-Hydroxy-3-methylbutanedioic acid |

608-41-3 | 95% | 250mg |

¥11743.00 | 2024-05-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 69369-50MG |

3-Methylmalic acid |

608-41-3 | ≥95.0% (HPLC) | 50MG |

¥6266.88 | 2022-02-23 | |

| TRC | H627895-50mg |

2-Hydroxy-3-methyl-butanedioic Acid |

608-41-3 | 50mg |

$385.00 | 2023-05-18 | ||

| TRC | H627895-250mg |

2-Hydroxy-3-methyl-butanedioic Acid |

608-41-3 | 250mg |

$ 1200.00 | 2023-09-07 |

608-41-3 (2-Hydroxy-3-methyl-butanedioic Acid) 関連製品

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量